molecular formula C24H24N4O2 B6090596 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide

Número de catálogo: B6090596
Peso molecular: 400.5 g/mol
Clave InChI: AEIQEFCRIHIYPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as FIIN-3, is a small molecule inhibitor that targets FGFR (fibroblast growth factor receptor) kinases. FGFRs are transmembrane receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and migration. Overexpression or mutations in FGFRs have been associated with several diseases, including cancer, skeletal dysplasia, and developmental disorders. Hence, targeting FGFRs has emerged as a potential therapeutic strategy for these diseases.

Mecanismo De Acción

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide binds to the ATP-binding pocket of FGFR kinases and inhibits their activity by preventing the phosphorylation of downstream signaling molecules, such as ERK and AKT. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that depend on FGFR signaling for their survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound inhibits the proliferation, migration, and invasion of cancer cells that harbor FGFR alterations. This compound also induces apoptosis and cell cycle arrest in these cells. In vivo studies have shown that this compound suppresses tumor growth and angiogenesis in xenograft and genetically engineered mouse models of cancer. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide in lab experiments is its high selectivity and potency towards FGFR kinases. This allows for the specific inhibition of FGFR signaling without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for clinical development. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for FGFR-altered cancers. However, several future directions need to be explored to further understand its mechanism of action and optimize its clinical efficacy. Some of the future directions include:
1. Investigating the combination of this compound with other anticancer agents to enhance its therapeutic efficacy.
2. Developing more potent and selective FGFR inhibitors based on the structure of this compound.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to optimize its dosing and administration.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients with FGFR alterations.
5. Exploring the potential of this compound in other diseases that are associated with FGFR dysregulation, such as skeletal dysplasia and developmental disorders.
In conclusion, this compound is a small molecule inhibitor that selectively targets FGFR kinases and has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-altered cancers. Further research is needed to optimize its clinical efficacy and evaluate its safety in humans.

Métodos De Síntesis

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide was first synthesized by researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2014. The synthesis method involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 3-piperidinecarboxylic acid and 2-furaldehyde in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain this compound. The chemical structure of this compound is shown below:

Aplicaciones Científicas De Investigación

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in various preclinical models, including cell lines, xenografts, and genetically engineered mouse models. In vitro studies have shown that this compound selectively inhibits the activity of FGFR kinases, including FGFR1, FGFR2, FGFR3, and FGFR4, with nanomolar potency. This compound has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, prostate, and bladder cancer cells, that harbor FGFR alterations. In vivo studies have demonstrated that this compound suppresses tumor growth in xenograft and genetically engineered mouse models of cancer. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-24(18-5-3-13-28(15-18)16-20-6-4-14-30-20)25-19-11-9-17(10-12-19)23-26-21-7-1-2-8-22(21)27-23/h1-2,4,6-12,14,18H,3,5,13,15-16H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQEFCRIHIYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.